molecular formula C17H12NO2- B448063 2-(4-Methylphenyl)quinoline-4-carboxylic acid CAS No. 20389-05-3

2-(4-Methylphenyl)quinoline-4-carboxylic acid

Cat. No. B448063
Key on ui cas rn: 20389-05-3
M. Wt: 262.28 g/mol
InChI Key: CKOMAFAOCHXEQX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05627193

Procedure details

Ten milliliters (2.2N) of a sodium hydroxide aqueous solution was added dropwise to an ethanol (20 ml) suspension containing 1.47 g of isatin and 2.67 ml of 4-methylacetophenone at room temperature, and the reaction mixture was then heat-refluxed for 5.5 hours. The resulting reaction mixture was allowed to cool, and then acidified with 2N sulfuric acid to obtain an orange-colored precipitate. This precipitate was collected by filtration, and dried to form 2.34 g of the above-mentioned compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
2.67 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
above-mentioned compound

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH:3]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:6](=O)[C:4]1=[O:5].[CH3:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]([CH3:23])=O)=[CH:17][CH:16]=1.S(=O)(=O)(O)[OH:25]>C(O)C>[CH3:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:23]=[C:6]([C:4]([OH:25])=[O:5])[C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[N:3]=2)=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.47 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
2.67 mL
Type
reactant
Smiles
CC1=CC=C(C=C1)C(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then heat-refluxed for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to obtain an orange-colored precipitate
FILTRATION
Type
FILTRATION
Details
This precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
above-mentioned compound
Type
product
Smiles
CC1=CC=C(C=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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